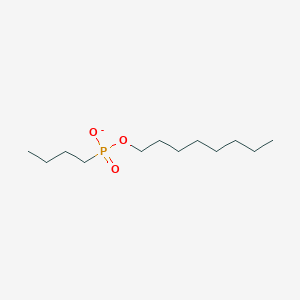

Octyl butylphosphonate

Description

Contextualization within Organophosphorus Compound Chemistry

Octyl butylphosphonate is a member of the organophosphorus compounds, a large and versatile class of organic molecules containing a phosphorus-carbon bond. mdpi.com These compounds are broadly categorized based on the valence state of the phosphorus atom and the nature of the organic substituents attached to it. mdpi.com Octyl butylphosphonate falls within the phosphonate (B1237965) category, which is characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom.

The reactivity and chemical properties of organophosphorus compounds are significantly influenced by the nature of the groups attached to the phosphorus atom. researchgate.net In the case of octyl butylphosphonate, the presence of an octyl group and a butyl group, both of which are alkyl groups, affects its solubility in organic solvents and its coordination properties. The phosphoryl group (P=O) is a key functional site, acting as a Lewis base and enabling coordination with metal ions. journals.co.zaiaea.org The basicity of this phosphoryl oxygen, and thus the extraction capability of the molecule, is influenced by the electronic effects of the substituent groups. iaea.org The general trend of basicity and extraction strength in neutral organophosphorus extractants increases in the order: phosphates < phosphonates < phosphinates < phosphine (B1218219) oxides. iaea.org

The synthesis of phosphonates like octyl butylphosphonate can be achieved through various methods, with the Arbuzov reaction being a common and fundamental approach. google.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. google.com More contemporary methods, including catalyst-free synthesis under ultrasound or microwave assistance, have also been developed for synthesizing various phosphonates, reflecting a move towards greener chemical processes. rsc.org

| Property | Description |

| Compound Class | Organophosphorus Compound |

| Sub-class | Phosphonate |

| Key Functional Group | Phosphoryl group (P=O) |

| General Synthesis Method | Arbuzov Reaction |

Significance in Separation Science and Coordination Chemistry

The primary significance of octyl butylphosphonate and related dialkyl alkylphosphonates lies in the field of separation science, particularly in solvent extraction. journals.co.za These compounds are effective extractants for a variety of metal ions from aqueous solutions, a critical process in hydrometallurgy, nuclear fuel reprocessing, and waste treatment. mdpi.comresearchgate.net The extraction mechanism typically involves the coordination of the metal ion by the phosphoryl oxygen atoms of the phosphonate molecules. journals.co.za

The efficiency and selectivity of metal extraction are dependent on several factors, including the nature of the organophosphorus extractant, the composition of the aqueous phase (e.g., acidity, presence of other ions), and the organic diluent used. journals.co.za For instance, the extraction of metals like zinc(II), iron(III), and indium(III) from chloride solutions has been shown to increase markedly through the series from trialkyl phosphates to trialkylphosphine oxides, with dialkyl alkylphosphonates like octyl butylphosphonate occupying an intermediate position in terms of extraction strength. journals.co.za Research has demonstrated the formation of extracted complexes with specific stoichiometries, such as ZnCl₂L₂, FeCl₃L₂(H₂O), and InCl₃L₂(H₂O), where 'L' represents the neutral organophosphorus ligand. journals.co.za

In coordination chemistry, organophosphonates act as ligands, forming stable complexes with a wide range of metal ions. libretexts.org The phosphoryl group's oxygen atom is the primary coordination site. iaea.org The formation of these coordination compounds is the fundamental basis for their application in solvent extraction. The structure of the resulting metal-ligand complex influences the efficiency of the separation process. The study of these coordination complexes, both in solution and in the solid state, provides insights into the bonding and structural chemistry that govern the separation process.

| Application Area | Role of Octyl Butylphosphonate |

| Separation Science | Solvent extractant for metal ions |

| Hydrometallurgy | Recovery and purification of metals |

| Nuclear Fuel Reprocessing | Separation of actinides and lanthanides |

| Coordination Chemistry | Ligand for metal complex formation |

Overview of Research Trajectories

Current and future research involving octyl butylphosphonate and similar organophosphorus compounds is proceeding along several key trajectories. One major focus is the development of more efficient and selective extraction systems for critical and strategic metals. This includes the synthesis of novel phosphonate derivatives with tailored properties to target specific metal ions.

Another significant research direction is the investigation of the fundamental chemistry of the extraction process. This involves detailed studies of the thermodynamics and kinetics of metal complexation, as well as the characterization of the extracted species using advanced analytical techniques. researchgate.net Understanding these fundamental aspects is crucial for optimizing existing separation processes and designing new ones.

Furthermore, there is a growing emphasis on developing "green" or more environmentally benign separation processes. rsc.org This includes the use of less hazardous diluents, the development of biodegradable extractants, and the design of processes that minimize waste generation. Research into the recovery and recycling of organophosphorus extractants is also an active area. rsc.org

Finally, the application of computational chemistry and molecular modeling is becoming increasingly important in this field. beilstein-journals.org These theoretical approaches can provide valuable insights into the structure-property relationships of organophosphorus extractants and their metal complexes, thereby guiding the design of new and improved ligands for specific separation challenges.

| Research Trajectory | Focus |

| Novel Extractant Design | Synthesis of phosphonates with enhanced selectivity and efficiency. |

| Fundamental Chemistry | Mechanistic studies of extraction processes and complex formation. |

| Green Chemistry | Development of environmentally sustainable separation technologies. |

| Computational Modeling | Theoretical prediction of extractant properties and behavior. |

Propriétés

Numéro CAS |

94238-44-5 |

|---|---|

Formule moléculaire |

C12H26O3P- |

Poids moléculaire |

249.31 g/mol |

Nom IUPAC |

butyl(octoxy)phosphinate |

InChI |

InChI=1S/C12H27O3P/c1-3-5-7-8-9-10-11-15-16(13,14)12-6-4-2/h3-12H2,1-2H3,(H,13,14)/p-1 |

Clé InChI |

XEZCGUPUXRGNSI-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCOP(=O)(CCCC)[O-] |

Origine du produit |

United States |

Advanced Analytical Characterization Techniques for Octyl Butylphosphonate Species

Spectroscopic Methodologies for Structural and Electronic Characterization

Advanced spectroscopic techniques are indispensable for the detailed structural and electronic analysis of organophosphorus compounds like octyl butylphosphonate. These methods provide critical insights into molecular conformation, the nature of the phosphonate (B1237965) functional group, intermolecular interactions, and the identification of key chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of octyl butylphosphonate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the octyl and butyl alkyl chains of octyl butylphosphonate. The chemical shifts, signal multiplicities, and coupling constants observed in these spectra offer a wealth of information regarding the structure and conformation of these hydrocarbon moieties.

In ¹H NMR, the signals corresponding to the protons on the octyl and butyl chains are typically found in the upfield region of the spectrum (approximately 0.7 to 4.0 ppm). libretexts.org Protons closer to the electron-withdrawing phosphonate group experience deshielding and thus resonate at a lower field (higher ppm values). For instance, the protons on the carbons directly attached to the oxygen atoms of the phosphonate group (α-protons) are expected to appear in the range of 3.5-4.5 δ. libretexts.org The terminal methyl protons (CH₃) of both alkyl chains are the most shielded and will appear at the highest field, typically between 0.7 and 1.3 δ. libretexts.org The methylene groups (CH₂) forming the backbone of the chains will produce a complex series of overlapping signals in the intermediate region, generally between 1.2 and 1.8 ppm. libretexts.org

¹³C NMR spectroscopy provides complementary information, with a distinct signal for each chemically non-equivalent carbon atom. youtube.com Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their proximity to the electronegative phosphonate group. The α-carbons, being directly bonded to the oxygen atoms, are the most deshielded. The chemical shifts generally decrease for carbons further away from the phosphonate moiety. The wide chemical shift range in ¹³C NMR allows for the clear resolution of signals for each carbon in the octyl and butyl chains. In organophosphorus compounds, both ¹H and ¹³C signals near the phosphorus atom are affected by heteronuclear spin couplings (J-coupling), which can lead to signal splitting and provide further structural information. jeol.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Octyl Butylphosphonate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Butyl Chain | ||

| O-C H₂-CH₂-CH₂-CH₃ | 3.5 - 4.5 | 60 - 70 |

| O-CH₂-C H₂-CH₂-CH₃ | 1.4 - 1.8 | 30 - 40 |

| O-CH₂-CH₂-C H₂-CH₃ | 1.2 - 1.6 | 15 - 25 |

| O-CH₂-CH₂-CH₂-C H₃ | 0.7 - 1.3 | 10 - 15 |

| Octyl Chain | ||

| P-C H₂-(CH₂)₆-CH₃ | 1.6 - 2.2 | 25 - 35 |

| P-CH₂-(C H₂)₆-CH₃ | 1.2 - 1.6 | 20 - 35 |

| P-(CH₂)₇-C H₃ | 0.7 - 1.3 | 10 - 15 |

Note: These are generalized predicted values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and powerful technique for analyzing the phosphonate moiety, as the ³¹P nucleus is 100% naturally abundant and has a spin of ½. jeol.com This method provides direct information about the chemical environment of the phosphorus atom. ³¹P NMR spectra are often simple, with a single resonance for a compound containing one phosphorus atom, and are characterized by a wide range of chemical shifts, making it an excellent tool for structural elucidation and quality control. researchgate.nethuji.ac.il

The chemical shift of the phosphorus nucleus in octyl butylphosphonate is highly sensitive to the nature of the substituents attached to it. For pentavalent phosphorus compounds like phosphonates, the chemical shifts typically appear in a range from approximately -30 to +70 ppm relative to a phosphoric acid standard. trilinkbiotech.com The specific chemical shift for octyl butylphosphonate provides a unique fingerprint for its identification. Factors such as solvent polarity, temperature, and pH can influence the ³¹P chemical shift, although the effect is generally less pronounced than for nuclei like ¹H. nih.gov The presence of impurities or degradation products containing phosphorus can be readily detected as additional peaks in the ³¹P NMR spectrum. researchgate.net

Table 2: Factors Influencing ³¹P NMR Chemical Shift in Phosphonates

| Factor | Description of Influence |

|---|---|

| Oxidation State | P(V) derivatives, such as phosphonates, resonate at a higher field (lower ppm) compared to many P(III) derivatives. trilinkbiotech.com |

| Substituents | The electronegativity and steric bulk of the alkyl groups (octyl and butyl) attached to the phosphorus via oxygen and carbon atoms directly impact the electronic shielding of the phosphorus nucleus. |

| Solvent Effects | The polarity of the solvent can cause slight variations in the chemical shift due to differential solvation of the phosphonate moiety. |

| Intermolecular Interactions | Hydrogen bonding or coordination to metal ions can significantly alter the electronic environment of the phosphorus atom, leading to observable changes in its chemical shift. researchgate.net |

Two-dimensional (2D) NMR techniques provide deeper insights into the molecular structure and dynamics of octyl butylphosphonate by correlating different nuclei through chemical bonds or through space. huji.ac.ilresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. manchester.ac.uk For a pure sample of octyl butylphosphonate, DOSY can be used to confirm its integrity and monodispersity. In formulated mixtures, it can help to study aggregation or interactions with other molecules by observing changes in the diffusion coefficient. manchester.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that detects protons that are physically close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds. This is particularly useful for determining the three-dimensional conformation of the flexible octyl and butyl chains. For example, correlations between protons on the octyl chain and protons on the butyl group could indicate specific folded conformations.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded heteronuclei, most commonly ¹H and ¹³C. nih.gov This is an invaluable tool for unambiguously assigning the proton and carbon signals of the octyl and butyl chains. jeol.com Each peak in the 2D HSQC spectrum corresponds to a specific C-H bond, linking the proton signal on one axis to the carbon signal on the other. This helps to resolve signal overlap that often occurs in the 1D spectra of molecules with long alkyl chains. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds, making it an excellent method for identifying functional groups. thermofisher.com

FTIR spectroscopy is a rapid and sensitive method for identifying the key functional groups within the octyl butylphosphonate molecule. The FTIR spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of its constituent bonds.

The most prominent and easily identifiable absorption band in the FTIR spectrum of octyl butylphosphonate is due to the P=O (phosphoryl) stretching vibration . This is typically a very strong and sharp absorption band appearing in the region of 1260-1200 cm⁻¹. arxiv.org Its high intensity is a result of the large change in dipole moment during the vibration of this highly polar bond.

The C-P bond stretching vibration is generally weaker and appears in the region of 800-650 cm⁻¹. Identifying this bond can sometimes be challenging due to its lower intensity and potential overlap with other absorptions in the fingerprint region of the spectrum.

Other important vibrational bands include the P-O-C stretching vibrations , which are typically strong and appear in the 1150-950 cm⁻¹ region. uci.edu The various C-H stretching and bending vibrations of the octyl and butyl alkyl chains are also readily observable. C-H stretching vibrations from the saturated alkyl groups appear as strong bands in the 3000-2850 cm⁻¹ region, while C-H bending vibrations are found between 1470-1350 cm⁻¹. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for Octyl Butylphosphonate

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretch | 1260 - 1200 | Strong, Sharp |

| P-O-C | Asymmetric Stretch | 1150 - 950 | Strong |

| C-P | Stretch | 800 - 650 | Weak to Medium |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Strong |

| C-H (Alkyl) | Bend (Scissoring/Rocking) | 1470 - 1350 | Medium |

Source: General ranges for organophosphorus compounds. uci.edulibretexts.orgpressbooks.pub

Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS) for Molecular Vibrations and Surface Interactions

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it a valuable tool for the structural characterization of Octyl butylphosphonate. The technique involves irradiating a sample with a monochromatic laser source and analyzing the inelastically scattered light. The resulting Raman spectrum displays a series of peaks, each corresponding to a specific vibrational mode within the molecule. For Octyl butylphosphonate, key vibrational bands associated with the phosphonate group (P=O and P-O-C) and the alkyl chains (C-C and C-H) can be identified, providing a unique molecular fingerprint.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of Raman spectroscopy that can amplify the Raman signal by factors of up to 10⁷ or more. acs.org This enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold. nih.govnih.gov For the analysis of Octyl butylphosphonate, SERS offers the ability to detect the compound at trace levels, far below the detection limits of conventional Raman spectroscopy. acs.org The interaction of the phosphonate group with the metallic substrate is crucial for the SERS effect. researchgate.net By analyzing the shifts in the position and intensity of the Raman bands in the SERS spectrum compared to the standard Raman spectrum, detailed insights into the orientation and binding mechanism of the molecule on the surface can be obtained. This is particularly useful for studying surface interactions and adsorption phenomena. nih.govresearchgate.net

Table 1: Information Obtainable from Raman and SERS Analysis of Octyl Butylphosphonate

| Analytical Technique | Information Provided | Relevance to Octyl Butylphosphonate |

|---|---|---|

| Raman Spectroscopy | Molecular fingerprint, identification of functional groups, structural information. | Confirms the presence of key functional groups such as P=O, P-O-C, and C-H bonds; allows for structural characterization. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Ultra-sensitive detection, information on molecule-surface interactions, molecular orientation on surfaces. | Enables trace-level detection and provides insights into how the phosphonate group adsorbs and interacts with metallic surfaces. acs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of Octyl butylphosphonate. In MS analysis, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) provides the exact molecular weight of the compound, confirming its elemental composition.

High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which aids in determining the precise elemental formula. nih.gov Beyond molecular weight, the primary utility of MS in structural analysis comes from the fragmentation patterns generated upon ionization, typically through electron impact (EI) or collision-induced dissociation (CID). nih.govresearchgate.net The fragmentation of organophosphorus compounds follows predictable pathways, which allows for detailed structural characterization. nih.gov

For an alkylphosphonate like Octyl butylphosphonate, common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the phosphorus atom.

Beta-cleavage: Breakage of bonds in the alkyl chains, often involving rearrangements like the McLafferty rearrangement. nih.gov

Cleavage of P-O and C-O bonds: Loss of the octyl and butyl groups as alkenes or radicals. nih.gov

A characteristic fragment ion for many alkyl organophosphorus compounds is [H₄PO₄]⁺, which can serve as an identifying feature during screening. nih.gov By analyzing the m/z values of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the structure of the octyl and butyl substituents on the phosphonate core.

Table 2: Predicted Mass Spectrometry Fragments for an Octyl Butylphosphonate Isomer (e.g., Octylphosphonic acid dibutyl ester, C₁₆H₃₅O₃P, MW: 322.4)

| Fragment Ion (Proposed Structure) | m/z (Nominal) | Fragmentation Pathway |

|---|---|---|

| [C₁₆H₃₅O₃P]⁺ | 322 | Molecular Ion (M⁺) |

| [M - C₄H₈]⁺ | 266 | Loss of butene via McLafferty rearrangement |

| [M - OC₄H₉]⁺ | 249 | Cleavage of the P-O bond with loss of a butoxy radical |

| [M - C₈H₁₆]⁺ | 210 | Loss of octene via McLafferty rearrangement |

| [C₈H₁₇P(O)OH]⁺ | 192 | Cleavage and rearrangement |

**3.1.4. X-ray Based Techniques for Solid-State and Solution Structure

X-ray Based Techniques for Solid-State and Solution Structure

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of a compound in its crystalline solid state. nih.gov If a suitable single crystal of Octyl butylphosphonate can be grown, XRD analysis provides an unambiguous determination of its molecular structure. The technique works by passing X-rays through the crystal; the resulting diffraction pattern is then used to construct an electron density map of the molecule. ornl.gov

This analysis yields highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule, confirming the exact connectivity and conformation of the butyl and octyl chains relative to the central phosphorus atom. nih.gov Furthermore, XRD elucidates the crystal packing arrangement, revealing how individual molecules of Octyl butylphosphonate are organized within the crystal lattice. This includes detailed information on intermolecular interactions, such as van der Waals forces, which dictate the physical properties of the solid material. This technique is considered the "gold standard" for absolute structural elucidation. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Metal-Ligand Coordination in Solution and Solid State

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element. It is particularly valuable for studying the coordination of metal ions with ligands like Octyl butylphosphonate in both solid and solution phases, where long-range crystalline order is not required. researchgate.net The phosphonate group is known for its versatile coordination behavior and its ability to bind to multiple metal ions. acs.org

In an EXAFS experiment focused on a metal-Octyl butylphosphonate complex, the sample is irradiated with X-rays of varying energy. By analyzing the fine structure in the X-ray absorption spectrum above the absorption edge of the metal atom, specific information about its immediate coordination sphere can be extracted. researchgate.net This includes:

Coordination Number (CN): The number of oxygen atoms from the phosphonate group directly bonded to the metal center.

Bond Distances: The precise distances between the central metal atom and the coordinating oxygen atoms. researchgate.net

Debye-Waller Factor: A measure of the static and thermal disorder in the bond distances.

This data is crucial for understanding the structure of metal complexes involving Octyl butylphosphonate, which is essential for applications in areas like catalysis and materials science. nih.gov

Small-Angle Neutron Scattering (SANS) for Supramolecular Assembly in Solutions

Small-Angle Neutron Scattering (SANS) is a technique used to investigate the structure of materials on a mesoscopic scale, typically ranging from 1 to 100 nanometers. wikipedia.org This makes it ideal for studying the behavior of molecules that self-assemble into larger structures in solution. epj-conferences.org Octyl butylphosphonate, possessing a polar phosphonate head group and nonpolar alkyl tails, has amphiphilic properties that may lead to the formation of supramolecular assemblies such as micelles or vesicles in certain solvents. researchgate.net

In a SANS experiment, a beam of neutrons is passed through the sample solution, and the elastically scattered neutrons are detected at small angles. pan-training.eu The resulting scattering pattern contains information about the size, shape, and arrangement of any large-scale structures in the solution. stfc.ac.ukresearchgate.net By analyzing the SANS data, researchers can determine:

The shape and size of the aggregates (e.g., spherical or cylindrical micelles).

The aggregation number (the number of molecules per micelle).

Inter-particle interactions in the solution.

SANS is particularly powerful when combined with isotopic substitution (e.g., replacing hydrogen with deuterium), which allows for "contrast variation" to highlight specific parts of an assembly. pan-training.eu This technique provides unique insights into the solution behavior and self-organization of Octyl butylphosphonate.

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of Octyl butylphosphonate from complex matrices. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique for the analysis of organophosphorus compounds. sielc.commdpi.com

For the separation of Octyl butylphosphonate, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), while the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile and water. sielc.comsielc.com The separation is based on the hydrophobic interactions between the alkyl chains of the analyte and the stationary phase.

Following separation, various detectors can be used for quantification. While a UV detector may have limited utility if the molecule lacks a strong chromophore, other detectors are highly effective. A Charged Aerosol Detector (CAD) provides a near-universal response for non-volatile analytes, making it a robust choice for quantification. sielc.com For the highest sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method. nih.gov LC-MS not only provides retention time data for identification but also mass spectral information, which confirms the identity of the analyte and can be used for structural elucidation of related impurities or degradation products. nih.gov

Table 3: Typical Chromatographic Conditions for the Analysis of Alkylphosphonates

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Mode | Reverse-Phase (RP) sielc.com |

| Stationary Phase | C18 (Octadecylsilyl) bonded silica |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water, often with a formic acid modifier for MS compatibility. sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | Mass Spectrometry (MS) nih.gov, Charged Aerosol Detector (CAD) sielc.com |

Gas Chromatography (GC) with Various Detectors (e.g., MS, NPD, FPD, ECD)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like octyl butylphosphonate. The choice of detector is paramount and is dictated by the required sensitivity, selectivity, and the nature of the information sought.

Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification capabilities based on the mass-to-charge ratio of fragmented ions. For octyl butylphosphonate, electron impact (EI) ionization would likely produce a characteristic fragmentation pattern, including signals corresponding to the loss of octyl and butyl groups, as well as fragments containing the core phosphonate structure. This allows for unambiguous identification. rcaap.ptdrawellanalytical.com

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus, making it exceptionally well-suited for the analysis of organophosphorus compounds like octyl butylphosphonate. scioninstruments.comnih.govsrigc.com Its high sensitivity allows for the detection of trace amounts of the analyte. scioninstruments.comsrigc.com The detector operates by catalytically ionizing nitrogen and phosphorus compounds in a hydrogen plasma, generating a specific electrical signal. srigc.com

Flame Photometric Detector (FPD): The FPD is another selective detector that is highly sensitive to phosphorus and sulfur-containing compounds. ekotechlab.plairproducts.co.uk In the phosphorus mode, it measures the light emitted from phosphorus species combusting in a hydrogen-rich flame, typically at a wavelength of 526 nm. ekotechlab.plscioninstruments.com This provides excellent selectivity for phosphonates.

Electron Capture Detector (ECD): While the ECD is most sensitive to electronegative compounds such as halogenated substances, it can also be used for the analysis of some organophosphorus compounds. acs.orgnih.gov Its response to octyl butylphosphonate would depend on the compound's ability to capture thermal electrons.

Table 1: Comparison of GC Detectors for Octyl Butylphosphonate Analysis

| Detector | Principle of Operation | Selectivity | Typical Application for Octyl Butylphosphonate |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules and fragments. | High (provides structural information) | Confirmation of identity and structural elucidation. |

| Nitrogen-Phosphorus Detector (NPD) | Surface ionization of N and P compounds on a heated alkali salt bead. srigc.com | High for N and P containing compounds. scioninstruments.com | Trace-level quantification in complex matrices. |

| Flame Photometric Detector (FPD) | Chemiluminescence of P compounds in a hydrogen-rich flame. airproducts.co.uk | High for S and P containing compounds. ekotechlab.pl | Selective detection and quantification. |

| Electron Capture Detector (ECD) | Electron capture by electronegative analytes. | High for electronegative compounds. | Analysis if derivatized with an electronegative group. |

High Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

For less volatile derivatives or when GC is not suitable, High Performance Liquid Chromatography (HPLC) offers a powerful alternative. Since phosphonates like octyl butylphosphonate lack a strong chromophore for UV-Vis detection, derivatization is often necessary to enhance their detectability by spectrophotometry. digitellinc.comaocs.org Alternatively, if the compound possesses some UV absorbance at lower wavelengths, direct detection may be possible, albeit with lower sensitivity.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or a buffer. mdpi.com Detection would be performed at a wavelength where the analyte or its derivative shows maximum absorbance. mdpi.com For compounds without a suitable chromophore, derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed. mdpi.com

Table 2: Hypothetical HPLC Parameters for Analysis of a Derivatized Octyl Butylphosphonate

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (85:15, v/v) mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV Spectrophotometry at 240 nm mdpi.com |

| Injection Volume | 20 µL |

| Retention Time | ~8.5 min |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of a sample. nih.govresearchgate.net In the synthesis of octyl butylphosphonate, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel). The plate is then developed in a suitable solvent system that allows for the separation of the starting materials, intermediates, and the final product based on their different polarities. The separated spots can be visualized under UV light if they are UV-active, or by staining with a suitable reagent such as potassium permanganate or phosphomolybdic acid. The relative positions of the spots (Rf values) provide information about the components of the mixture.

Table 3: TLC Monitoring of a Hypothetical Synthesis of Octyl Butylphosphonate

| Compound | Rf Value (Ethyl Acetate:Hexane 1:1) | Observation |

|---|---|---|

| Starting Material A | 0.65 | Spot diminishes over time. |

| Starting Material B | 0.20 | Spot diminishes over time. |

| Octyl Butylphosphonate (Product) | 0.45 | Spot appears and intensifies over time. |

| Reaction Mixture (at completion) | 0.45 | A single major spot corresponding to the product. |

Electrochemical and Other Analytical Approaches

Beyond chromatographic methods, a range of other analytical techniques can provide valuable information about the properties and characteristics of octyl butylphosphonate.

Potentiometric Methods for Complex Stability Constant Determination

Phosphonates are known to form stable complexes with various metal ions. Potentiometric titration is a classical and reliable method for determining the stability constants of these complexes in solution. researchgate.netijpras.comscispace.com The method involves monitoring the pH of a solution containing the phosphonate ligand and a metal ion as a titrant (typically a strong base) is added.

By analyzing the resulting titration curve, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be calculated using methods such as the Calvin-Bjerrum technique. researchgate.netijpras.com This information is crucial for understanding the behavior of octyl butylphosphonate in the presence of metal ions in various environmental and biological systems.

Table 4: Hypothetical Stability Constants (log K) of Octyl Butylphosphonate with Divalent Metal Ions

| Metal Ion | log K1 | log K2 |

|---|---|---|

| Mg(II) | 4.8 | 3.5 |

| Ca(II) | 5.2 | 3.9 |

| Sr(II) | 4.5 | 3.2 |

Thermal Optical Analysis (TOT)

Thermal Optical Analysis (TOT) is a specialized technique primarily used for the quantification of organic carbon (OC) and elemental carbon (EC) in atmospheric aerosol samples. The method involves heating a sample in controlled atmospheres and monitoring the evolved carbon dioxide, with an optical correction for charring of organic material. Given that TOT is designed for the analysis of complex carbonaceous mixtures and not for the characterization of a pure, single chemical compound, it is not a standard or appropriate technique for the advanced analytical characterization of octyl butylphosphonate itself. Other thermal analysis methods, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), are more suitable for studying the thermal properties and decomposition of pure organophosphorus compounds. researchgate.netshu.ac.ukmdpi.comnih.gov

Scanning Electron Microscopy coupled with Energy Dispersive X-ray spectroscopy (SEM-EDX) for Material Characterization

When octyl butylphosphonate is incorporated into a material, such as a polymer composite or a surface coating, Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray spectroscopy (EDX) becomes a powerful tool for characterization. mdpi.comcleancontrolling.com

SEM provides high-resolution images of the material's surface morphology, revealing information about the distribution and phase separation of the phosphonate within the matrix. mdpi.com

EDX allows for elemental analysis of specific points or areas on the sample's surface. mdpi.comresearchgate.net By detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can map the distribution of elements like phosphorus, carbon, and oxygen, confirming the presence and location of the octyl butylphosphonate. researchgate.net

Table 5: Example EDX Elemental Analysis of a Polymer Composite Containing Octyl Butylphosphonate

| Element | Weight % | Atomic % |

|---|---|---|

| C | 65.0 | 70.0 |

| O | 20.0 | 16.2 |

| P | 5.0 | 2.1 |

| Si (from polymer matrix) | 10.0 | 4.6 |

Computational Chemistry and Theoretical Modeling of Octyl Butylphosphonate Interactions

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of chemical compounds. For Octyl butylphosphonate, DFT calculations would be instrumental in determining its fundamental structural and electronic characteristics.

Molecular Geometry: DFT calculations would begin by optimizing the three-dimensional structure of Octyl butylphosphonate to find its lowest energy conformation. This process determines precise bond lengths, bond angles, and dihedral angles. The resulting geometry for Octyl butylphosphonate would feature a central phosphorus atom with a tetrahedral arrangement, double-bonded to one oxygen atom and single-bonded to two other oxygen atoms (ester linkages) and one carbon atom (the butyl chain).

Vibrational Spectra: Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. For Octyl butylphosphonate, key vibrational modes would include the characteristic P=O stretch, P-O-C stretches, and various C-H bond vibrations from the octyl and butyl chains.

Electronic Properties: DFT is excellent for probing electronic properties. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. biorxiv.orgbiorxiv.org A smaller gap suggests higher reactivity. The electrostatic potential map could also be generated, visualizing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. Studies on similar phosphonates have utilized DFT to understand electronic structure and reactivity. ijcce.ac.ir

Table 1: Illustrative Data from DFT Calculations for a Phosphonate (B1237965) Compound This table is a representative example of the type of data that would be generated from DFT calculations, as specific data for Octyl butylphosphonate is not publicly available.

| Property | Calculated Value | Significance |

|---|---|---|

| P=O Bond Length | ~1.48 Å | Indicates a strong double bond character. |

| P-O-C Bond Angle | ~118° | Defines the geometry around the ester linkage. |

| HOMO Energy | -7.2 eV | Region of the molecule likely to donate electrons. |

| LUMO Energy | -0.5 eV | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high chemical stability. biorxiv.orgbiorxiv.org |

| P=O Vibrational Frequency | ~1250 cm-1 | A characteristic peak in the IR spectrum. |

Beyond DFT, other quantum methods can be applied to study Octyl butylphosphonate.

Ab Initio Methods: These methods solve the Schrödinger equation without using experimental data, relying solely on first principles. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. While computationally intensive, they can provide highly accurate benchmarks for geometry and energy. A study on the phosphonylation of acetylcholinesterase by soman, a related organophosphorus compound, utilized ab initio QM/MM molecular dynamics to elucidate the reaction mechanism. nih.gov

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating some experimental parameters (parameterization). They are much faster than ab initio or DFT methods, making them suitable for larger molecules or for providing initial structures for higher-level calculations. While less accurate, they can still offer valuable qualitative insights into electronic structure.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

In MD simulations, the molecule is modeled as a series of atoms connected by springs, and their movements are calculated using Newton's laws of motion. The forces between atoms are described by a "force field." For Octyl butylphosphonate, an MD simulation would reveal how the flexible octyl and butyl chains move and fold in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). This provides insight into the molecule's conformational flexibility and its average shape, which are crucial for understanding its interactions with other molecules. Studies on phosphonate ester adducts with enzymes have used MD simulations to assess the motion of side chains and the stability of the complex. acs.orgacs.orgtandfonline.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Octyl butylphosphonate) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery and toxicology.

If Octyl butylphosphonate were to be studied for its interaction with a specific protein, such as acetylcholinesterase, molecular docking would be used to place the molecule into the protein's active site. nih.gov The docking algorithm samples numerous possible binding poses and scores them based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, van der Waals forces). The resulting scores and poses indicate the most likely binding mode and estimate the binding affinity. Research on other organophosphates has used docking to predict interactions with targets like human serum albumin and to understand toxicological properties. biorxiv.orgbiorxiv.orgnih.gov Binding energies for various organophosphates with protein targets have been calculated in the range of -4.2 to -8.6 kcal/mol, where a more negative value indicates higher affinity. nih.govresearchgate.net

Table 2: Illustrative Data from a Molecular Docking Simulation This table represents the type of output generated from a molecular docking study of a ligand with a protein receptor. The values are for illustrative purposes only.

| Parameter | Illustrative Value/Description | Significance |

|---|---|---|

| Binding Affinity (Score) | -7.5 kcal/mol | Predicts a strong and favorable binding interaction. nih.gov |

| Interacting Residues | Ser203, His447, Trp86 | Identifies the specific amino acids in the receptor's active site that stabilize the ligand. researchgate.net |

| Hydrogen Bonds | P=O with Ser203-OH | A key electrostatic interaction that anchors the ligand in the binding pocket. |

| Hydrophobic Interactions | Octyl/Butyl chains with Trp86 | Nonpolar interactions that contribute significantly to binding energy. researchgate.net |

Statistical Mechanics Approaches to Solvent Systems

Statistical mechanics provides a fundamental framework for understanding the behavior of chemical systems, including the interactions of octyl butylphosphonate in various solvents, by connecting the microscopic properties of molecules to the macroscopic thermodynamic properties of the system. routledge.comroutledge.com These approaches are crucial for elucidating the underlying principles that govern the solvation process and the resulting solution structure. routledge.comroutledge.com

One of the key concepts in the statistical mechanics of solutions is the distribution function, which describes the spatial arrangement of solvent molecules around a solute molecule like octyl butylphosphonate. routledge.com By analyzing these distribution functions, researchers can gain insights into the local ordering of the solvent and the nature of the solute-solvent interactions. The statistical mechanical theory of liquids and solutions provides a rigorous basis for understanding these interactions in dense fluids. routledge.comroutledge.com

For complex systems, direct application of statistical mechanics can be computationally intensive. To address this, microsolvation models offer a practical approach. researchgate.netarxiv.org In these models, the solute molecule (octyl butylphosphonate) is treated explicitly along with a small number of solvent molecules in its immediate vicinity, while the bulk solvent is represented by a continuum model. researchgate.netarxiv.org This hybrid approach allows for a detailed quantum mechanical treatment of the most critical interactions without the prohibitive cost of a full quantum mechanical simulation of the entire system. researchgate.netarxiv.org The development of generalized multi-bath "micro-statistical" models further refines this approach, providing a more accurate characterization of the system's properties. researchgate.netarxiv.org

The theoretical foundation of these methods lies in ensembles, such as the grand canonical ensemble, which can be adapted to study small systems interacting with a larger bath. researchgate.netarxiv.org While challenges remain in defining a single chemical potential for solvent molecules in such small systems, ongoing research is focused on developing robust statistical thermodynamic models to overcome these limitations. researchgate.netarxiv.org These theoretical advancements are essential for accurately predicting the behavior of octyl butylphosphonate in solution, which is critical for its application in various fields.

Predictive Modeling of Chemical Behavior and Material Properties

The prediction of solubility and phase behavior of octyl butylphosphonate in different solvents is a critical aspect of its application, and computational methods have emerged as powerful tools in this regard. nih.govd-nb.info These methods range from quantitative structure-property relationship (QSPR) models to more advanced molecular dynamics (MD) simulations. nih.govdiva-portal.orgnih.gov

QSPR models aim to establish a mathematical relationship between the molecular structure of a compound and its solubility. nih.gov For octyl butylphosphonate, this would involve calculating a variety of molecular descriptors that capture its physicochemical properties, such as size, shape, and polarity, and correlating them with experimentally determined solubility data. nih.gov While these models can be effective for rapid screening, their accuracy is dependent on the quality and diversity of the training data.

Molecular dynamics simulations offer a more detailed, atomistic view of the solubilization process. diva-portal.orgnih.gov In a typical MD simulation of octyl butylphosphonate, the interactions between the individual atoms of the solute and solvent molecules are modeled using a force field. By simulating the movement of all atoms over time, MD can provide insights into the mechanisms of solubilization, including the formation of micelles or other aggregates. nih.gov The potential of mean force (PMF) can be calculated from MD simulations to determine the free energy changes associated with moving a solute molecule from one phase to another, providing a quantitative measure of its solubility. osti.gov

The following table illustrates the types of data that can be obtained from computational solubility predictions, using hypothetical values for octyl butylphosphonate in different solvents.

| Solvent | Predicted Solubility (g/L) | Method |

| Water | 0.1 | QSPR |

| Dodecane | 150 | MD Simulation |

| Ethanol | 50 | MD Simulation |

This table contains hypothetical data for illustrative purposes.

Furthermore, thermodynamic models, such as those based on the Peng-Robinson equation of state coupled with a modified Young-Laplace equation, can be used to predict the phase behavior of fluids in confined spaces, which can be relevant for certain applications of octyl butylphosphonate. nih.gov These models can predict how properties like saturation pressure change in nanopores compared to the bulk fluid. nih.gov The phase behavior of mixed surfactant systems, which can be analogous to systems containing octyl butylphosphonate, has also been studied, revealing the formation of different liquid crystal phases depending on the composition. pku.edu.cn

Computational modeling plays a pivotal role in understanding the complex interactions between octyl butylphosphonate and various metal ions, as well as in predicting the resulting chemical speciation in solution. frontiersin.orgnih.gov These models provide detailed insights into the structure, stability, and reactivity of the metal-ligand complexes that are formed. nih.govmdpi.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and bonding within these complexes. nih.govmdpi.com By performing DFT calculations, it is possible to optimize the geometry of the octyl butylphosphonate-metal ion complex and to calculate key properties such as binding energies, which are indicative of the complex's stability. nih.gov These calculations can also help to elucidate the nature of the coordination bond between the phosphonate group and the metal ion. mdpi.com

The speciation of octyl butylphosphonate in the presence of metal ions, which refers to the distribution of different complexed and uncomplexed forms of the molecule, is highly dependent on factors such as pH and the concentration of both the ligand and the metal. nih.gov Computational models can be used to generate speciation diagrams that show the prevalence of different species as a function of these variables. github.io This is crucial for understanding how octyl butylphosphonate will behave in a given chemical environment. nih.gov

The following table presents hypothetical stability constants (log K) for the complexation of octyl butylphosphonate with different metal ions, which could be determined using computational methods.

| Metal Ion | Log K | Computational Method |

| Cu(II) | 7.5 | DFT |

| Zn(II) | 6.2 | DFT |

| Ni(II) | 5.8 | DFT |

This table contains hypothetical data for illustrative purposes.

Furthermore, modeling can be extended to understand the influence of the solvent on complex formation. nih.gov By incorporating a continuum solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), into the quantum chemical calculations, it is possible to account for the effect of the solvent on the thermodynamics of the complexation reaction. nih.gov More advanced models may even include explicit solvent molecules in the calculation to capture specific solvent effects more accurately. nih.gov

High-throughput computational workflows have emerged as a powerful strategy for the rapid screening and discovery of new organophosphorus ligands, including derivatives of octyl butylphosphonate, with desired properties for various applications. dntb.gov.uaacs.orgd-nb.info These automated workflows integrate several computational tools to efficiently evaluate large libraries of virtual compounds, significantly accelerating the design and optimization process. d-nb.info

A typical high-throughput screening workflow for phosphonate ligands involves several key steps. The first step is the generation of a virtual library of candidate molecules. acs.org This can be done by systematically modifying the structure of a parent molecule, such as octyl butylphosphonate, to create a diverse set of derivatives. acs.org

Once the library is generated, a set of molecular descriptors is calculated for each compound. acs.orgd-nb.info These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, electronic properties, and steric hindrance. researchgate.net Quantum mechanical methods are often used to calculate these descriptors with high accuracy. acs.org

The next step is to build a predictive model that relates the calculated descriptors to the property of interest, such as catalytic activity or extraction efficiency. acs.orgd-nb.info Machine learning algorithms are frequently employed for this purpose, trained on a dataset of known compounds with experimentally determined properties. acs.orgacs.org These models can then be used to predict the performance of the virtual compounds in the library.

The following table provides an example of a data set that could be generated from a high-throughput computational screening of phosphonate ligands.

| Ligand | Steric Descriptor (Tolman Cone Angle) | Electronic Descriptor (P=O Stretch Frequency) | Predicted Activity (Arbitrary Units) |

| Ligand 1 | 150° | 1250 cm⁻¹ | 8.5 |

| Ligand 2 | 165° | 1240 cm⁻¹ | 7.2 |

| Ligand 3 | 145° | 1260 cm⁻¹ | 9.1 |

This table contains hypothetical data for illustrative purposes.

Finally, the most promising candidates identified through this virtual screening process can be selected for experimental synthesis and testing, thereby focusing laboratory efforts on the most likely successful compounds. chemrxiv.org This approach has been successfully applied to the discovery of new catalysts and other functional materials. dntb.gov.uad-nb.info

Coordination Chemistry of Octyl Butylphosphonate with Metal Ions

Fundamental Principles of Phosphonate (B1237965) Coordination

The interaction between phosphonate ligands, such as octyl butylphosphonate, and metal ions is governed by the electronic and steric properties of the ligand.

The alkyl groups (octyl and butyl) attached to the phosphorus atom in octyl butylphosphonate play a significant role in the coordination process, primarily through steric effects. While the electronic properties of the phosphoryl group are not significantly altered by the length of the alkyl chain, the size and branching of these chains can influence the coordination number and the stability of the resulting metal complex. researchgate.net

In the organic phase, organophosphorus extractants like octyl butylphosphonate can undergo self-association, most commonly forming hydrogen-bonded dimers. tandfonline.com This behavior is particularly prevalent in non-polar diluents and at higher extractant concentrations. tandfonline.com The formation of these self-associates can influence the extraction process by affecting the activity of the monomeric extractant in the organic phase. tandfonline.comscispace.com The extent of dimerization is dependent on the nature of the diluent; self-association is suppressed in diluents that are strong hydrogen bond donors. tandfonline.com The dimerization constants are one of the key parameters, along with partition and acidity constants, needed to model the distribution of the extractant between aqueous and organic phases. tandfonline.com The self-association behavior can be studied using techniques such as vapor phase osmometry. journals.co.za

Stoichiometric and Structural Analysis of Metal-Ligand Complexes

Determining the composition and three-dimensional structure of the metal-octyl butylphosphonate complexes is crucial for understanding and optimizing extraction processes.

The stoichiometry of the extracted metal complexes, which is the ratio of metal ions to ligand molecules, can be determined using several analytical techniques.

Slope Analysis: This is a classical method used in solvent extraction studies. researchgate.net By plotting the logarithm of the metal distribution ratio (D) against the logarithm of the extractant concentration in the organic phase, the slope of the resulting line can reveal the number of extractant molecules associated with each metal ion in the complex. uobabylon.edu.iq This method is most reliable when a single complex species dominates and can be complicated by factors such as ligand self-association and changes in activity coefficients. researchgate.netlibretexts.org

³¹P NMR Chemical Shift Analysis: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for probing the coordination of phosphonate ligands. mdpi.com The ³¹P chemical shift is highly sensitive to the chemical environment of the phosphorus atom. mdpi.com Upon coordination to a metal ion, the ³¹P chemical shift of the phosphonate ligand will change. This "coordination shift" (Δδ³¹P = δcomplex - δligand) provides direct evidence of complex formation. researchgate.net By titrating the ligand with the metal ion and monitoring the changes in the ³¹P NMR spectrum, it is possible to determine the stoichiometry of the complex. For example, the appearance of new peaks or the systematic shift of the original ligand peak can be correlated with the formation of specific metal-ligand species (e.g., ML, ML₂, etc.). mdpi.comoup.com

Below is a table illustrating hypothetical ³¹P NMR chemical shift data for a titration experiment to determine metal-ligand stoichiometry.

| Metal:Ligand Ratio | ³¹P Chemical Shift (ppm) | Coordination Shift (Δδ³¹P) (ppm) |

| 0:1 (Free Ligand) | 32.5 | 0.0 |

| 0.25:1 | 33.1 | 0.6 |

| 0.5:1 | 33.8 | 1.3 |

| 1:1 | 35.2 | 2.7 |

| 2:1 | 36.5 | 4.0 |

| 3:1 | 36.8 | 4.3 |

Note: This table contains hypothetical data for illustrative purposes.

The arrangement of the octyl butylphosphonate ligands around the central metal ion defines the coordination geometry of the complex. Common geometries for metal complexes include octahedral, tetrahedral, and square planar. rsc.orgacs.orgmdpi.com The specific geometry adopted depends on the size of the metal ion, its oxidation state, its d-electron configuration, and the steric and electronic properties of the ligand. journals.co.za For instance, metal phosphonate complexes have been observed to form distorted square-pyramidal and distorted octahedral geometries. acs.org In some cases, the coordination of the phosphonate ligand can induce a change in the geometry of other coordinated groups. researchgate.net

The table below shows typical LFSE values for high-spin octahedral complexes, which illustrates how the d-electron configuration of the metal ion influences complex stability.

| d-electron count | LFSE (in units of Δo) |

| d¹ | -0.4 |

| d² | -0.8 |

| d³ | -1.2 |

| d⁴ (high spin) | -0.6 |

| d⁵ (high spin) | 0.0 |

| d⁶ (high spin) | -0.4 |

| d⁷ (high spin) | -0.8 |

| d⁸ | -1.2 |

| d⁹ | -0.6 |

| d¹⁰ | 0.0 |

Source: Adapted from general principles of Ligand Field Theory. libretexts.org

Spectroscopic Signatures of Metal-Phosphonate Complex Formation (e.g., UV-Vis, EPR, NMR, FTIR)

The formation of coordination complexes between octyl butylphosphonate and metal ions induces distinct changes in their spectroscopic properties. These changes serve as signatures, confirming the complexation and providing insights into the nature of the metal-ligand bond and the coordination environment. The primary spectroscopic techniques used for this purpose include Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and UV-Visible (UV-Vis) spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to changes in the vibrational frequencies of functional groups involved in coordination. For octyl butylphosphonate, the most significant change occurs in the phosphoryl (P=O) group. Upon coordination of the phosphoryl oxygen to a metal ion, electron density is drawn from the P=O bond towards the metal. This weakens the double bond, resulting in a noticeable shift of the P=O stretching frequency to a lower wavenumber (red shift). This shift is a direct confirmation of the P=O group's participation in the complex formation. nih.govmdpi.com Additionally, changes in the P-O-C and C-H stretching vibrations can also be observed, reflecting more subtle structural adjustments within the ligand upon complexation. unige.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is a powerful tool for elucidating the structure of diamagnetic metal-phosphonate complexes in solution. Upon complexation, the chemical environment of the nuclei in the octyl butylphosphonate molecule is altered, leading to shifts in their resonance frequencies (chemical shifts). The ³¹P nucleus is especially informative; its chemical shift changes significantly upon coordination of the phosphoryl group to a metal ion. For paramagnetic metal complexes, the interactions with the unpaired electrons of the metal cause substantial shifts and broadening of the NMR signals, which can also be analyzed to gain information about the structure and bonding of the complex. researchgate.netnih.govchemrxiv.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance or ESR) is applicable to complexes involving paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu(II), Fe(III), or Gd(III). wikipedia.orgethz.ch The EPR spectrum is sensitive to the electronic structure of the metal ion and its immediate coordination sphere. The formation of a complex with octyl butylphosphonate alters the ligand field around the metal ion, which is reflected in the g-factor and hyperfine coupling constants of the EPR spectrum. nih.govdu.ac.in The g-factor provides information about the electronic environment and geometry of the complex, while hyperfine coupling between the electron spin and nuclear spins (of the metal or ligand atoms like ³¹P) can confirm the direct coordination of the phosphonate ligand to the metal center. wikipedia.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for complexes of transition metals and f-block elements (lanthanides and actinides) that exhibit d-d or f-f electronic transitions. When octyl butylphosphonate coordinates to such a metal ion, the energy levels of the metal's d or f orbitals are perturbed. This results in shifts in the position (wavelength) and intensity of the absorption bands in the UV-Vis spectrum. slideshare.net For instance, the formation of a complex can cause a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of the metal ion's characteristic absorption peaks. researchgate.netnih.gov These changes, while sometimes subtle, serve as evidence of a change in the metal ion's coordination environment, indicating complex formation. ijrpas.comresearchgate.net

| Spectroscopic Technique | Observed Change Upon Complexation | Information Provided |

|---|---|---|

| FTIR | Shift in P=O stretching frequency to lower energy (red shift). | Confirms coordination via the phosphoryl oxygen atom. nih.gov |

| NMR (³¹P) | Change in the chemical shift of the phosphorus nucleus. | Indicates a change in the electronic environment of the phosphorus atom due to coordination. researchgate.net |

| EPR | Changes in g-factor and hyperfine coupling constants. | Provides details on the electronic structure, geometry, and metal-ligand interaction for paramagnetic complexes. du.ac.in |

| UV-Vis | Shift in wavelength and/or intensity of metal ion's absorption bands. | Shows changes in the electronic energy levels of the metal ion due to ligand coordination. researchgate.netnih.gov |

Influence of Solution Chemistry and Media on Coordination

The efficiency and nature of the coordination between octyl butylphosphonate and metal ions are profoundly influenced by the chemical composition of the solution, including the acidity of the aqueous phase, the properties of the organic solvent (diluent), and the types of anions present.

Impact of Aqueous Phase Acidity (e.g., Nitric Acid Concentration) on Complexation

The acidity of the aqueous phase, particularly the concentration of nitric acid (HNO₃), plays a crucial and often dual role in the complexation and extraction of metal ions.

However, at very high nitric acid concentrations, the extraction efficiency often reaches a plateau and then decreases. hbni.ac.inpsu.edu This decline is due to competition between the metal ion and nitric acid itself for the octyl butylphosphonate extractant. Nitric acid can be co-extracted into the organic phase through complexation with the phosphoryl group. hbni.ac.inosti.gov This competitive interaction reduces the concentration of "free" phosphonate available to coordinate with the metal ion, thereby lowering the distribution coefficient of the metal. The solubility of the resulting complex can also be a non-monotonic function of nitric acid concentration. tandfonline.com

| Nitric Acid Concentration | Primary Effect | Impact on Metal Complexation/Extraction |

|---|---|---|

| Low to Moderate (e.g., 1-5 M) | Salting-out effect; provides nitrate (B79036) ions for neutral complex formation. | Increases. iaea.orghbni.ac.in |

| High (> 5-6 M) | Competition between H⁺/HNO₃ and metal ions for the phosphonate ligand. | Decreases. hbni.ac.inpsu.edu |

Solvent and Diluent Effects on Coordination Stability and Third Phase Formation

The organic solvent, or diluent, in which octyl butylphosphonate is dissolved is not merely an inert carrier; it significantly affects the stability of the extracted metal complex and the physical stability of the entire organic phase. The choice of diluent is critical in preventing a phenomenon known as "third phase formation."

Third phase formation is the splitting of the organic phase into two immiscible layers when its capacity to dissolve the metal-ligand complex is exceeded. ijacskros.compsu.edu This typically occurs at high metal and/or acid loading. The newly formed "third phase" is a dense, viscous layer rich in the extractant, metal complex, and acid, while the original "light" organic phase becomes depleted of these components. researchgate.net This phenomenon is particularly common when using simple, non-polar aliphatic hydrocarbons like n-dodecane as the diluent, due to their limited ability to solvate the polar metal-phosphonate complexes. tandfonline.com

The stability of the organic phase and the solubility of the metal complex can be improved by several factors:

Diluent Choice: Using more polar or branched-chain alkane diluents can enhance the solubility of the extracted complexes and suppress third phase formation. tandfonline.com

Modifiers: The addition of a "modifier," such as a long-chain alcohol or another organophosphorus compound like tributyl phosphate (B84403) (TBP), can increase the polarity of the diluent and improve solvation. researchgate.net

Ligand Structure: The structure of the extractant itself plays a role. For instance, replacing TBP with dibutyl butylphosphonate has been shown to increase the solubility of neodymium nitrate complexes, thereby mitigating third phase formation. tandfonline.com

| Factor | Influence on Third Phase Formation | Reference |

|---|---|---|

| High metal/acid loading | Promotes | ijacskros.com |

| Use of n-alkane diluents (e.g., n-dodecane) | Promotes | tandfonline.com |

| Increasing temperature | Suppresses (increases solubility) | tandfonline.com |

| Use of branched/aromatic diluents | Suppresses | tandfonline.com |

| Addition of modifiers (e.g., TBP, long-chain alcohols) | Suppresses | researchgate.net |

Role of Anions in Metal Ion Uptake and Complexation

The identity of the anions present in the aqueous phase has a dramatic effect on the uptake of metal cations by octyl butylphosphonate. For a metal ion to be transferred into the organic phase by a neutral extractant, its positive charge must be balanced by co-extracted anions to form a neutral complex. The ease of this transfer depends heavily on the properties of the anion.

Research comparing different anionic media has shown that the extraction of trivalent lanthanides and actinides is significantly more efficient from a thiocyanate (B1210189) (SCN⁻) solution than from a nitrate (NO₃⁻) or perchlorate (B79767) (ClO₄⁻) solution. researchgate.net This difference is attributed to the relative energy associated with the transfer of the anion from the aqueous phase to the organic phase. "Softer," more lipophilic (less hydrophilic) anions like SCN⁻ have a lower free energy of hydration and are more easily partitioned into the organic solvent compared to "harder," more strongly hydrated anions like NO₃⁻. researchgate.net

| Anion | Typical Property | Effect on Metal Extraction Efficiency |

|---|---|---|

| Thiocyanate (SCN⁻) | Soft, lipophilic | Very High. researchgate.net |

| Nitrate (NO₃⁻) | Hard, hydrophilic | Moderate. researchgate.net |

| Perchlorate (ClO₄⁻) | Weakly coordinating | Moderate to Low. researchgate.net |

| Chloride (Cl⁻) | Hard, hydrophilic | Generally lower than nitrate for many systems. researchgate.net |

Mechanistic Studies in Solvent Extraction Utilizing Octyl Butylphosphonate Systems

Extraction Equilibrium and Kinetics in Liquid-Liquid Systems

The efficiency and rate of a solvent extraction process are defined by its equilibrium and kinetic characteristics. Equilibrium studies determine the ultimate distribution of a metal ion between the two liquid phases, while kinetic studies describe the speed at which this distribution is achieved.

The distribution ratio (D) is a key parameter in solvent extraction, quantifying the ratio of a solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A high distribution ratio indicates efficient extraction. The efficiency of systems using octyl butylphosphonate is influenced by several factors, including the composition of the organic and aqueous phases.

In the extraction of uranium from phosphoric acid, the concentration of the extractants plays a pivotal role. For instance, in a synergistic system containing di-2-ethylhexylphosphoric acid (D2EHPA) and dibutyl butylphosphonate (DBBP), the uranium distribution coefficient (Du) increases as the D2EHPA concentration rises. akjournals.com A logarithmic plot of the distribution coefficient against the D2EHPA concentration reveals a linear relationship with a slope of approximately 1, which provides insight into the stoichiometry of the extracted complex. akjournals.com Similarly, the concentration of the neutral agent, DBBP, also enhances the extraction efficiency up to a certain point, after which the effect may plateau. akjournals.com

The composition of the aqueous phase, such as the concentration of phosphoric acid, also significantly impacts the distribution ratio. patsnap.comgoogle.com Studies on the extraction of uranium(VI) from wet-process phosphoric acid (WPA) have utilized synergistic mixtures like D2EHPA-DBBP and PC88A-DBBP to achieve successful separation. akjournals.comd-nb.info Furthermore, the nature of the diluent used to dissolve the extractants can influence the solubility of the resulting metal-extractant complex and prevent the formation of a third phase. tandfonline.com

Interactive Table 1: Effect of D2EHPA Concentration on Uranium Distribution Coefficient (Du)

| D2EHPA Concentration (M) | DBBP Concentration (M) | Aqueous Phase | Uranium Distribution Coefficient (Du) |

|---|---|---|---|

| 0.5 | 0.5 | 9.2 M H₃PO₄ | Value not specified |

| 0.75 | 0.5 | 9.2 M H₃PO₄ | Value not specified |

| 1.0 | 0.5 | 9.2 M H₃PO₄ | Value not specified |

| 1.25 | 0.5 | 9.2 M H₃PO₄ | Value not specified |

| 1.5 | 0.5 | 9.2 M H₃PO₄ | Value not specified |

Note: This table is based on the trend described in source akjournals.com, which states that Du increases with increasing D2EHPA concentration. Specific values were not provided in the abstract.

The kinetics of solvent extraction describe the rate at which a metal ion is transferred across the interface between the aqueous and organic phases. This is a critical factor for the design of industrial-scale continuous extractors, as it determines the required contact time for the phases to reach equilibrium. mdpi.com

Kinetic studies in systems involving octyl butylphosphonate often focus on the influence of contact time on extraction efficiency. akjournals.com For many systems, the thermodynamic equilibrium is achieved very rapidly, sometimes in under two minutes. mdpi.com For example, in the extraction of Fe(III) ions using a hydrophobic eutectic solvent containing 1-octanol, equilibrium was reached almost instantaneously. mdpi.com

The rate of extraction can be controlled by either the diffusion of species to and from the interface or by the rate of the chemical reaction at the interface. researchgate.netresearchgate.net For instance, in the extraction of zirconium, the rate was found to be governed by the chemical reaction in the bulk phase, whereas for hafnium, it was controlled by both the chemical reaction and mass diffusion at the interface. researchgate.net The activation energy of the process, calculated from kinetic data at different temperatures, can help determine whether the extraction is diffusion-controlled (typically low activation energy) or chemically controlled (higher activation energy). researchgate.net

Temperature is a significant variable that can affect both the extraction equilibrium and kinetics. The effect of temperature on the distribution ratio is related to the enthalpy change (ΔH) of the extraction reaction. A negative enthalpy change (exothermic reaction) means that the extraction efficiency decreases as the temperature increases, while a positive enthalpy change (endothermic reaction) indicates that extraction is favored at higher temperatures.

For the synergistic extraction of uranium from phosphoric acid using a D2EHPA–DBBP mixture, the process was found to be exothermic, with an enthalpy change of -23.12 kJ/mol. akjournals.com This suggests that operating at lower temperatures would favor a higher distribution ratio for uranium. A similar exothermic behavior was observed in the DNPPA-TBP system for uranium extraction, with a ΔH of -24 kJ/mol. researchgate.net Conversely, the solubility of some metal complexes, such as neodymium(III) nitrate (B79036) solvated by certain phosphine (B1218219) oxides, strongly increases with temperature. tandfonline.com While less commonly studied, pressure can also influence extraction equilibria, particularly in systems where there is a significant change in volume upon complex formation. researcher.life

Synergistic Extraction Phenomena Involving Octyl Butylphosphonate

Synergism in solvent extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction capabilities. Octyl butylphosphonate, being a neutral or solvating extractant, is frequently used as a synergistic agent in combination with acidic organophosphorus extractants. osti.gov This phenomenon significantly enhances the extraction of various metal ions, particularly uranium. osti.govacademie-sciences.fr

A widely studied application of octyl butylphosphonate is in synergistic mixtures with acidic extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) and di-nonyl phenyl phosphoric acid (DNPPA) for the recovery of uranium from phosphoric acid. patsnap.comgoogle.comd-nb.info The combination of an acidic extractant, which acts via a cation exchange mechanism, and a neutral extractant like DBBP, which solvates the resulting complex, leads to a marked improvement in extraction efficiency. patsnap.comgoogle.comacademie-sciences.fr

For example, the synergistic combination of DNPPA and DBBP provides for an improved process for recovering uranium (VI) from both weak and strong phosphoric acids. patsnap.comgoogle.com Similarly, the D2EHPA-DBBP system has been reported as suitable for the effective extraction of uranium from wet-process phosphoric acid. akjournals.com The synergistic effect of DBBP has also been observed in the extraction of strontium when combined with HDEHP. osti.gov

Interactive Table 2: Synergistic Effect of Neutral Organophosphorus Compounds on Uranium Extraction

| Acidic Extractant | Neutral Modifier | Synergistic Distribution Coefficient (DU) |

|---|---|---|

| 0.1 M HDEHP | Tributylphosphate (TBP) | 800 |

| 0.1 M HDEHP | Dibutyl butylphosphonate (DBBP) | 3000 |